Neopentyl glycol dibenzoate
Overview
Description
Neopentyl glycol dibenzoate is a chemical compound that functions as a plasticizer for adhesives and acrylic coatings . It is an odorless, white crystalline organic solid .
Synthesis Analysis
Neopentyl glycol, the precursor to neopentyl glycol dibenzoate, is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde. This creates the intermediate hydroxypivaldehyde, which can be converted to neopentyl glycol by either a Cannizzaro reaction with excess formaldehyde, or by hydrogenation using palladium on carbon .Molecular Structure Analysis
The linear formula of neopentyl glycol dibenzoate is (C6H5CO2CH2)2C (CH3)2 . Its molecular weight is 312.36 .Chemical Reactions Analysis
Neopentyl glycol is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde. This creates the intermediate hydroxypivaldehyde, which can be converted to neopentyl glycol by either a Cannizzaro reaction with excess formaldehyde, or by hydrogenation using palladium on carbon .Physical And Chemical Properties Analysis
Neopentyl glycol dibenzoate is slightly soluble in water. It has a relative density of 1.246 at 20°C. Its melting point is 46.5°C (115.7°F), and its boiling point is 300°C (572°F). The vapor pressure is 0.003 Pa at 25°C .Scientific Research Applications
Plastics Industry
Field: Industrial Manufacturing Application: Neopentyl glycol dibenzoate is commonly employed as a plasticizer in polyvinyl chloride (PVC) and other thermoplastic polymers . It improves the flexibility, elongation, and processing characteristics of the plastics, making them easier to mold and shape . Additionally, it can enhance the mechanical properties and durability of the finished plastic products . Methods: The compound is mixed with the polymer during the manufacturing process to improve its properties . Results: The use of Neopentyl glycol dibenzoate results in plastics that are easier to mold and shape, and have improved mechanical properties and durability .
Coatings and Paints
Field: Paints and Coatings Application: It is utilized as a solvent and plasticizer in coatings, paints, and varnishes . Neopentyl glycol dibenzoate can improve the flow and leveling properties of coatings, resulting in smooth and uniform finishes . It also helps to enhance the adhesion and durability of the coatings on various substrates . Methods: The compound is mixed with the paint or coating during the manufacturing process to improve its properties . Results: The use of Neopentyl glycol dibenzoate results in coatings and paints that have improved flow and leveling properties, resulting in smooth and uniform finishes . It also enhances the adhesion and durability of the coatings .
Adhesives
Field: Adhesive Manufacturing Application: Neopentyl glycol dibenzoate can be incorporated into adhesive formulations as a plasticizer to improve the flexibility and tackiness of the adhesives . It can also act as a solvent, aiding in the dispersion of other adhesive components and facilitating application . Methods: The compound is mixed with the adhesive during the manufacturing process to improve its properties . Results: The use of Neopentyl glycol dibenzoate results in adhesives that have improved flexibility and tackiness . It also aids in the dispersion of other adhesive components and facilitates application .
Lubricants and Hydraulic Fluids
Field: Industrial Manufacturing Application: Neopentyl glycol dibenzoate is used in the formulation of synthetic lubricant oils, greases, and hydraulic fluids . It can enhance the lubricity and thermal stability of these products, improving their performance under high temperature and pressure conditions . Methods: The compound is mixed with the lubricant or hydraulic fluid during the manufacturing process to improve its properties . Results: The use of Neopentyl glycol dibenzoate results in lubricants and hydraulic fluids that have improved lubricity and thermal stability .
Textiles
Field: Textile Industry Application: It is used in the textile industry, although the specific applications are not detailed in the sources . Methods: The exact methods of application in textiles are not specified in the sources . Results: The results or outcomes of its use in textiles are not specified in the sources .
Metalworking Fluids
Field: Industrial Manufacturing Application: Neopentyl glycol dibenzoate is used in the formulation of metalworking fluids . It can enhance the lubricity and thermal stability of these products, improving their performance under high temperature and pressure conditions . Methods: The compound is mixed with the metalworking fluid during the manufacturing process to improve its properties . Results: The use of Neopentyl glycol dibenzoate results in metalworking fluids that have improved lubricity and thermal stability .
Pharmaceuticals
Field: Pharmaceutical Industry Application: While the specific applications in pharmaceuticals are not detailed in the sources, Neopentyl glycol dibenzoate could potentially be used as a solvent or excipient in pharmaceutical formulations . Methods: The exact methods of application in pharmaceuticals are not specified in the sources . Results: The results or outcomes of its use in pharmaceuticals are not specified in the sources .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-benzoyloxy-2,2-dimethylpropyl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-19(2,13-22-17(20)15-9-5-3-6-10-15)14-23-18(21)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJIIMFHSZKBDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038822 | |
Record name | Neopentyl glycol dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | 1,3-Propanediol, 2,2-dimethyl-, 1,3-dibenzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Neopentyl glycol dibenzoate | |
CAS RN |
4196-89-8 | |
Record name | Neopentyl glycol dibenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4196-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neopentyl glycol dibenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004196898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEOPENTYL GLYCOL DIBENZOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166504 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Propanediol, 2,2-dimethyl-, 1,3-dibenzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Neopentyl glycol dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylpropane-1,3-diyl dibenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEOPENTYL GLYCOL DIBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBP9MR90CQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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